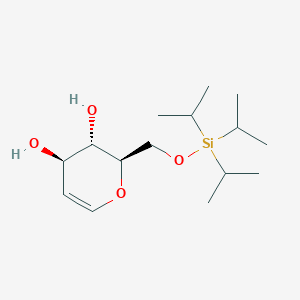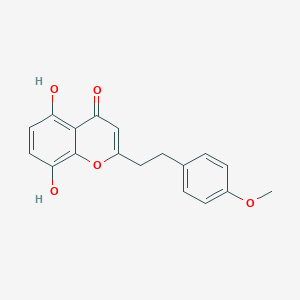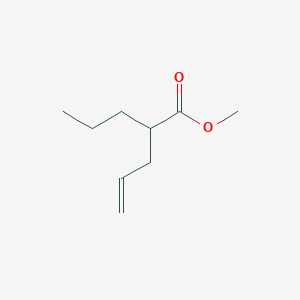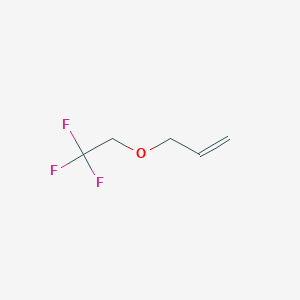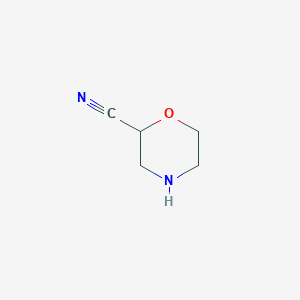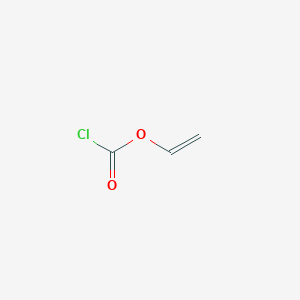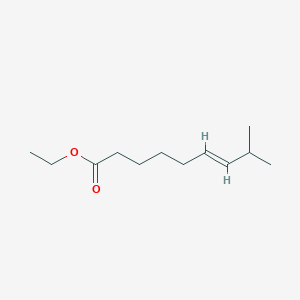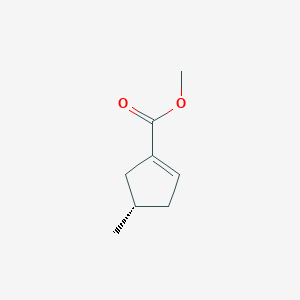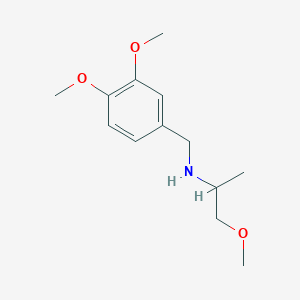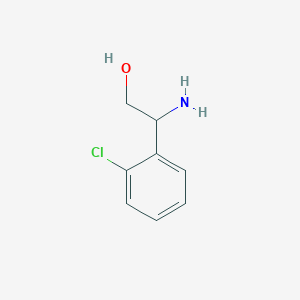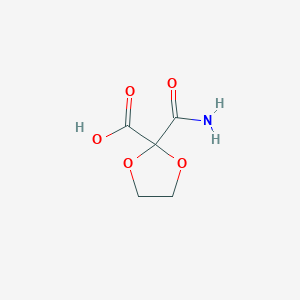
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid, also known as CDDA, is a novel compound with potential applications in scientific research. It is a cyclic amino acid derivative that has gained attention in recent years due to its unique properties and potential uses. In
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of potential applications in scientific research. One of its primary uses is as a tool for studying protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can bind to specific sites on proteins and inhibit their interactions, allowing researchers to study the function of these proteins in greater detail.
In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid binds to specific sites on proteins, preventing their interactions with other proteins and altering their function. This mechanism of action has been demonstrated in several studies, including those investigating the anti-inflammatory and anti-cancer properties of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid.
Biochemische Und Physiologische Effekte
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its specificity for certain protein targets. This allows researchers to study the function of these proteins in greater detail. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its relatively high cost compared to other research compounds. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid may not be effective against all protein targets, limiting its usefulness in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. One area of interest is the development of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid derivatives with improved specificity and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is a novel compound with potential applications in scientific research. Its specificity for certain protein targets and low toxicity make it a valuable tool for studying protein-protein interactions and investigating the anti-inflammatory and anti-cancer properties of compounds. Further research is needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of disease.
Synthesemethoden
The synthesis of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid involves the reaction of diethyl oxalate with urea and sodium methoxide. The resulting product is then treated with ethyl chloroformate to yield 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid with excellent purity.
Eigenschaften
CAS-Nummer |
137307-56-3 |
|---|---|
Produktname |
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid |
Molekularformel |
C5H7NO5 |
Molekulargewicht |
161.11 g/mol |
IUPAC-Name |
2-carbamoyl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO5/c6-3(7)5(4(8)9)10-1-2-11-5/h1-2H2,(H2,6,7)(H,8,9) |
InChI-Schlüssel |
LYJJJNSXNVPXLF-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
Kanonische SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
Synonyme |
1,3-Dioxolane-2-carboxylicacid,2-(aminocarbonyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



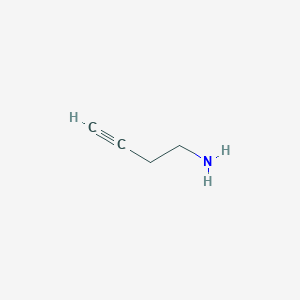
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
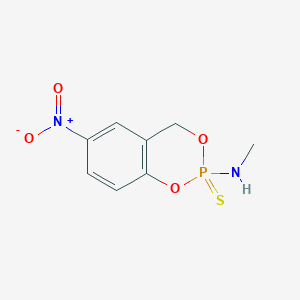
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
